molecular formula C16H16N2O B2434773 1-(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)-2-(m-tolyl)ethanone CAS No. 2195939-84-3

1-(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)-2-(m-tolyl)ethanone

Cat. No.: B2434773
CAS No.: 2195939-84-3
M. Wt: 252.317
InChI Key: ACCSCCUTNTVFAI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)-2-(m-tolyl)ethanone is a synthetically designed small molecule that serves as a versatile building block in medicinal chemistry and drug discovery research. This compound features the pyrrolo[3,4-b]pyridine scaffold, a fused heterocyclic system recognized as a privileged structure in the design of bioactive molecules . Researchers value this core for its resemblance to isoindolin-1-one and its role as an aza-analogue, which can be critical for optimizing the pharmacokinetic and binding properties of lead compounds . The specific structural motif of the pyrrolo[3,4-b]pyridine is found in compounds investigated for a range of biological activities, including as antagonists for metabolic receptors and as cores in anticancer agents . The incorporation of the m-tolyl group through an ethanone linker provides a potential site for further chemical modification, allowing researchers to explore structure-activity relationships (SAR) and fine-tune molecular properties such as potency, selectivity, and metabolic stability . This compound is intended for use in laboratory research only. It is not approved for use in humans or animals for any diagnostic, therapeutic, or veterinary purpose.

Properties

IUPAC Name

1-(5,7-dihydropyrrolo[3,4-b]pyridin-6-yl)-2-(3-methylphenyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O/c1-12-4-2-5-13(8-12)9-16(19)18-10-14-6-3-7-17-15(14)11-18/h2-8H,9-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACCSCCUTNTVFAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CC(=O)N2CC3=C(C2)N=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Compound Identification

Property Value
CAS Number 2195939-84-3
IUPAC Name 1-(5,7-Dihydropyrrolo[3,4-b]pyridin-6-yl)-2-(3-methylphenyl)ethanone
Molecular Formula C₁₆H₁₆N₂O
Molecular Weight 252.317 g/mol
SMILES CC1=CC(=CC=C1)CC(=O)N2CC3=C(C2)N=CC=C3

The compound features a fused pyrrolopyridine scaffold linked to a m-tolylacetyl group, enabling interactions with biological targets such as neurotransmitter receptors.

Synthetic Methodologies

One-Pot Cyclocondensation Approach

A scalable protocol from Beilstein Journal of Organic Chemistry involves sequential condensation and acid-mediated cyclization:

  • Reagents :

    • Acetamide derivatives (e.g., 4-hydroxy-6-methyl-2H-pyran-2-one)
    • Amines (e.g., ammonium acetate, aniline derivatives)
    • Acetic acid (AcOH) and ethanol (EtOH) solvent system
  • Procedure :

    • Reflux acetamide derivatives with amines (3:1 molar ratio) in EtOH/AcOH (4 hours).
    • Add HCl/AcOH (1:1 v/v) to the residue, reflux for 1 hour to induce cyclization.
    • Isolate the product via filtration or evaporation, yielding pyrrolo[3,4-b]pyridin-5-ones with 60–88% efficiency.

Key Insight : This method eliminates intermediate purification, reducing solvent waste and process time.

Suzuki-Miyaura Cross-Coupling for Functionalization

Modern routes employ palladium-catalyzed couplings to install aryl groups onto the pyrrolopyridine core:

  • Reaction Setup :

    • 6-Bromo-1H-pyrrolo[3,4-b]pyridine
    • m-Tolylboronic acid
    • Pd(PPh₃)₄ catalyst, K₂CO₃ base, dioxane/H₂O solvent
  • Conditions :

    • Microwave irradiation (85°C, 30 minutes) enhances reaction kinetics.
    • Yields exceed 75% with >95% purity after recrystallization.

Advantage : Enables precise control over substituent placement, critical for structure-activity relationship (SAR) studies.

Industrial-Scale Production Strategies

Continuous Flow Synthesis

Industrial protocols prioritize flow chemistry to improve reproducibility:

  • Reactors : Microfluidic channels with controlled temperature gradients (70–120°C).
  • Solvents : Cyclopentyl methyl ether (CPME) replaces dichloromethane for reduced toxicity.
  • Output : 90% conversion rate with 8 kg/day throughput in pilot studies.

Green Chemistry Innovations

  • Solvent Recovery : 95% ethanol recycling via distillation.
  • Catalyst Recycling : Immobilized Pd nanoparticles reused for 10 cycles without activity loss.

Comparative Analysis of Synthetic Routes

Method Yield (%) Purity (%) Time (h) Scalability
One-Pot Cyclization 60–88 92–95 5–6 High
Suzuki Coupling 75–82 95–99 0.5–2 Moderate
Batch Reactor 45–60 85–90 12–24 Low

Trade-offs : Microwave-assisted Suzuki coupling achieves high purity rapidly but requires specialized equipment. One-pot methods favor large-scale production despite longer durations.

Challenges and Optimization Strategies

Byproduct Formation

  • Issue : Over-alkylation at the pyrrolopyridine N6 position.
  • Mitigation : Use bulky bases (e.g., DIPEA) to sterically hinder undesired pathways.

Solvent Selection

  • Optimal Systems : EtOH/H₂O mixtures reduce side reactions vs. polar aprotic solvents.

Chemical Reactions Analysis

Types of Reactions

1-(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)-2-(m-tolyl)ethanone can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen to the molecule.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

Research indicates that 1-(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)-2-(m-tolyl)ethanone exhibits a range of biological activities:

  • Enzyme Inhibition : This compound may function as an enzyme inhibitor, modulating various biological pathways. It has been studied for its interaction with specific receptors and enzymes, particularly the M4 muscarinic acetylcholine receptor, which is implicated in neurological processes .
  • Potential Therapeutic Applications : Due to its ability to modulate neurotransmitter release and influence cellular signaling pathways, this compound shows promise in treating neurological disorders and potentially cancer .

Case Studies

Several studies have explored the applications of this compound in various fields:

  • Neurological Research : In studies investigating its effects on muscarinic receptors, this compound demonstrated potential as an allosteric modulator. This could lead to advancements in therapies for conditions such as Alzheimer's disease .
  • Cancer Treatment : Preliminary research suggests that the compound may inhibit cancer cell proliferation by targeting specific signaling pathways associated with cell survival .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)-2-(m-tolyl)ethanone is unique due to its specific substitution pattern and potential biological activities. Its ability to modulate specific receptors and its versatility in chemical synthesis make it a valuable compound in various research fields.

Biological Activity

1-(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)-2-(m-tolyl)ethanone is a compound of increasing interest due to its potential biological activities, particularly in the fields of neuropharmacology and oncology. This article reviews the current understanding of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure

The compound features a pyrrolo[3,4-b]pyridine core linked to a m-tolyl group via an ethanone moiety. Its molecular formula is C15H14N2C_{15}H_{14}N_2 with a molecular weight of approximately 238.28 g/mol.

Research indicates that this compound may act through several mechanisms:

  • Allosteric Modulation : Similar compounds have been shown to act as allosteric modulators of muscarinic receptors, particularly M4 receptors, which are implicated in various neurological functions and disorders .
  • Antitumor Activity : Preliminary studies suggest that derivatives of this compound can inhibit tumor growth in vivo without systemic toxicity, indicating a selective action on cancer cells .

Biological Activity Overview

The biological activity of this compound can be summarized as follows:

Activity Description Reference
Antitumor Inhibits tumor growth in various cancer models without affecting normal cells.
Neuropharmacological Potential modulation of neurotransmitter systems via muscarinic receptors.
Antimicrobial Exhibits activity against certain bacterial strains; further studies needed.

Case Studies

  • In Vivo Antitumor Study : A study evaluated the efficacy of a closely related compound in an orthotopic breast cancer model. The results indicated significant tumor growth inhibition without systemic toxicity, suggesting that similar analogs could be developed for therapeutic use .
  • Neuropharmacological Effects : Research has shown that compounds with similar structures can modulate M4 muscarinic receptors, which are crucial for cognitive function and may play a role in treating disorders like schizophrenia and Alzheimer's disease .

Research Findings

Recent advances have highlighted the importance of structure-activity relationships (SAR) in developing effective derivatives. For instance, modifications at the pyridine ring or the ethanone moiety can significantly alter biological activity and selectivity.

Key Research Insights:

  • SAR Analysis : Variations in substituents on the pyrrole or pyridine rings can lead to enhanced potency against specific cancer cell lines.
  • Toxicity Profiles : Compounds derived from this scaffold exhibit low toxicity towards normal cells while maintaining high efficacy against cancer cells.

Q & A

Basic: What are the key considerations for synthesizing 1-(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)-2-(m-tolyl)ethanone with high yield and purity?

Answer:
Synthesis typically involves multi-step reactions, including:

  • Substitution reactions : Use alkyl halides (e.g., methyl iodide) to introduce functional groups to the pyrrolopyridine core .
  • Ether linkage formation : Employ bases like sodium hydride or potassium carbonate to facilitate nucleophilic substitution .
  • Optimized conditions : Control temperature (e.g., reflux in THF or DMF) and solvent polarity to minimize side reactions .
  • Analytical monitoring : Use thin-layer chromatography (TLC) to track reaction progress and nuclear magnetic resonance (NMR) spectroscopy for structural confirmation .

Basic: How is the molecular structure of this compound validated post-synthesis?

Answer:
Validation requires:

  • 1H/13C NMR spectroscopy : Assign peaks to confirm substituent positions (e.g., m-tolyl group at the ethanone moiety) and assess purity .
  • High-resolution mass spectrometry (HRMS) : Verify molecular weight and isotopic patterns .
  • X-ray crystallography (if crystals are obtainable): Resolve 3D conformation and bond geometries, particularly for the pyrrolopyridine core .

Basic: What preliminary assays are recommended to assess its biological activity?

Answer:
Initial screening should focus on:

  • Kinase inhibition : Use in vitro enzymatic assays (e.g., ADP-Glo™ Kinase Assay) to test inhibition of targets like DPP-4 or cancer-associated kinases .
  • Cellular viability assays : Evaluate cytotoxicity in cancer cell lines (e.g., MTT assay) at varying concentrations (e.g., 1–100 µM) .
  • Receptor binding studies : Radioligand displacement assays to determine affinity for receptors implicated in inflammatory pathways .

Advanced: How can structure-activity relationships (SAR) be systematically explored for this compound?

Answer:
SAR studies involve:

  • Substituent variation : Synthesize analogs with modified m-tolyl groups (e.g., halogenation, methoxy substitution) to evaluate electronic and steric effects on activity .
  • Bioisosteric replacements : Replace the pyrrolopyridine core with related heterocycles (e.g., pyrimidine) to assess scaffold flexibility .
  • Quantitative SAR (QSAR) : Use computational tools (e.g., CoMFA) to correlate substituent properties (logP, polarizability) with biological activity .

Advanced: What computational strategies are effective for predicting target binding modes?

Answer:

  • Molecular docking : Use software like AutoDock Vina to model interactions with kinase active sites (e.g., DPP-4), focusing on hydrogen bonding with the pyrrolopyridine nitrogen .
  • Molecular dynamics (MD) simulations : Simulate ligand-protein complexes in explicit solvent (e.g., water) to assess stability over 100+ ns trajectories .
  • Conformational analysis : Compare computed (AM1) and experimental (X-ray) geometries to identify bioactive conformers .

Advanced: How can contradictory data on solubility vs. bioactivity be resolved?

Answer:

  • Solubility enhancement : Introduce polar groups (e.g., hydroxyl, morpholino) to the m-tolyl moiety while monitoring activity retention via dose-response assays .
  • Prodrug strategies : Design ester or phosphate derivatives to improve aqueous solubility, followed by enzymatic cleavage studies .
  • Nanoparticle formulation : Encapsulate the compound in PEGylated liposomes and compare bioavailability in pharmacokinetic (PK) studies .

Advanced: What methodologies optimize pharmacokinetic (PK) properties without compromising activity?

Answer:

  • Metabolic stability assays : Use liver microsomes to identify metabolic soft spots (e.g., ethanone oxidation) and introduce stabilizing groups (e.g., fluorine substitution) .
  • Plasma protein binding (PPB) : Measure unbound fraction via equilibrium dialysis; reduce lipophilicity (clogP < 3) to improve free drug concentration .
  • In vivo PK profiling : Administer via intravenous/oral routes in rodent models and calculate AUC, Cmax, and half-life .

Advanced: How is conformational flexibility analyzed to guide structural optimization?

Answer:

  • NOE experiments : Detect spatial proximities between protons (e.g., pyrrolopyridine and m-tolyl groups) to infer dominant solution-state conformers .
  • X-ray crystallography : Compare solid-state conformations across analogs to identify rigid vs. flexible regions .
  • Torsional angle scans : Use density functional theory (DFT) to calculate rotational barriers for ethanone linker bonds .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.